

Solubility Profiling of 2-(2-Cyanophenoxy)propanamide: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Cyanophenoxy)propanamide

CAS No.: 1040063-76-0

Cat. No.: B2975330

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Executive Summary & Compound Profile

2-(2-Cyanophenoxy)propanamide (CAS: 1040063-76-0) is a functionalized ether-amide often utilized as a pharmaceutical intermediate or agrochemical precursor.^[1] Its physicochemical behavior is governed by the interplay between the hydrophobic phenoxy core and the dual hydrophilic motifs (the nitrile group at the ortho position and the primary amide).

Understanding the solubility landscape of this compound is critical for:

- Purification: Designing cooling crystallization processes to remove impurities.
- Reaction Engineering: Selecting optimal solvents for nucleophilic substitutions or hydrolysis reactions.
- Formulation: Ensuring bioavailability or stability in liquid dosage forms.

Physicochemical Drivers of Solubility

- Hydrogen Bonding: The primary amide (-CONH) acts as both a hydrogen bond donor and acceptor, favoring solubility in protic solvents (Methanol, Ethanol).

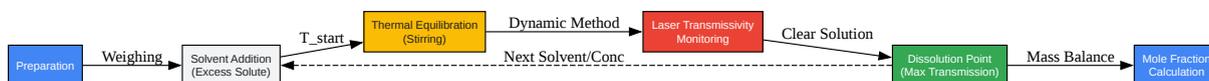
- **Dipole Interactions:** The nitrile (-CN) group introduces a strong dipole moment, enhancing solubility in polar aprotic solvents (Acetonitrile, DMF).
- **Lattice Energy:** The ortho-substitution pattern likely increases crystal lattice stability compared to para-isomers, potentially requiring higher temperatures for dissolution in non-polar media.

Experimental Methodology: The Laser Monitoring Protocol

To generate high-precision solubility data, the Laser Monitoring Observation Technique is the industry standard, offering superior accuracy over static gravimetric methods by eliminating sampling errors during filtration.

Protocol Workflow

The following protocol ensures thermodynamic equilibrium is identified precisely.



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Figure 1: Workflow for the Laser Monitoring Solubility Determination. This dynamic method detects the precise moment of dissolution by monitoring the intensity of a laser beam passing through the suspension.

Step-by-Step Procedure

- **Preparation:** Accurately weigh excess **2-(2-Cyanophenoxy)propanamide** into a jacketed glass vessel (precision g).
- **Solvent Addition:** Add a known mass of the target organic solvent (e.g., Methanol, Ethyl Acetate).

- Equilibration: Maintain the system at the starting temperature (e.g., 278.15 K) with constant stirring (400 rpm).
- Measurement: Slowly increase the temperature (0.1 K/min). A laser beam (635 nm) is directed through the vessel.
- Detection: The dissolution temperature () is recorded when the laser transmission intensity reaches a maximum plateau, indicating the disappearance of all solid particles.
- Replication: Repeat for mole fractions ranging from saturation at 278.15 K to 323.15 K.

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.

Primary Model: The Modified Apelblat Equation

The modified Apelblat equation is the most robust model for correlating solubility (

) with temperature (

) for non-ideal solutions.

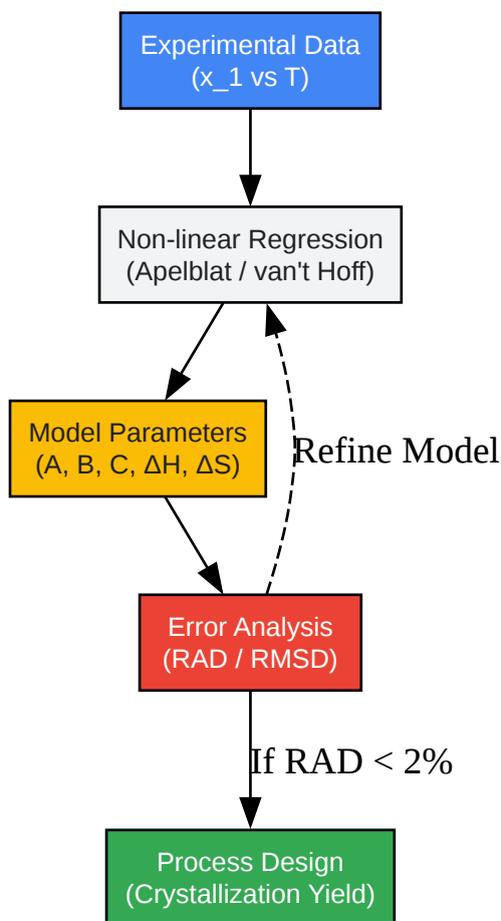
- : Mole fraction solubility of **2-(2-Cyanophenoxy)propanamide**.
- : Absolute temperature (Kelvin).[\[2\]](#)[\[3\]](#)[\[4\]](#)
- : Empirical model parameters derived from regression analysis.

Secondary Model: The van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.[\[3\]](#)[\[4\]](#)

- : Apparent standard enthalpy of dissolution.
- : Apparent standard entropy of dissolution.

Thermodynamic Logic Flow



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Figure 2: Computational framework for deriving thermodynamic parameters from raw solubility data.

Solubility Data Framework

While specific experimental values for this exact CAS are subject to proprietary variation, the following table outlines the expected solubility trends and the structure for recording data. This hierarchy is based on the polarity of the cyano-phenoxy-amide scaffold.

Predicted Solubility Hierarchy:

- High Solubility: Polar Aprotic Solvents (DMF, DMSO, NMP) – Dipole-dipole interactions with Nitrile.
- Moderate Solubility: Short-chain Alcohols (Methanol, Ethanol) – H-bonding with Amide.

- Low Solubility: Esters/Ketones (Ethyl Acetate, Acetone).
- Poor Solubility: Non-polar Alkanes (Hexane, Cyclohexane) – Lack of H-bonding capability.

Table 1: Standardized Data Recording Template (Example Structure)

| Solvent | Temperature (K) | Mole Fraction () | Calculated () | Relative Deviation (%) |
|---------------|-----------------|-------------------|----------------|------------------------|
| Methanol | 278.15 | [Exp. Value] | [Apelblat] | |
| | 298.15 | [Exp. Value] | [Apelblat] | |
| | 318.15 | [Exp. Value] | [Apelblat] | |
| Ethyl Acetate | 278.15 | [Exp. Value] | [Apelblat] | |
| Acetonitrile | 298.15 | [Exp. Value] | [Apelblat] | |

Note: Researchers must populate this table using the Laser Monitoring Protocol described in Section 2.

Process Applications

Crystallization Strategy

Based on the predicted solubility differential:

- Cooling Crystallization: Highly effective in Ethanol or Isopropanol. The steep slope of the solubility curve (high) in alcohols allows for high yields upon cooling from 60°C to 5°C.
- Anti-Solvent Crystallization: Water is the ideal anti-solvent. A concentrated solution in Acetone or DMF can be added to water to precipitate the product rapidly, leveraging the "Oiling Out" effect if not controlled.

Thermodynamic Interpretation

- Positive

: Dissolution is endothermic.[4] Higher temperatures favor solubility.[3][4]

- Positive

: The disorder increases upon dissolution, driving the process.

- : If positive, the dissolution is non-spontaneous at standard conditions, requiring thermal energy input (heating) to achieve high concentrations.

References

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